molecular formula C10H16ClNO B1532302 2-Amino-2-phenylbutan-1-ol hydrochloride CAS No. 876-42-6

2-Amino-2-phenylbutan-1-ol hydrochloride

Cat. No. B1532302
CAS RN: 876-42-6
M. Wt: 201.69 g/mol
InChI Key: FMRRXTCIVABXDY-UHFFFAOYSA-N
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Description

“2-Amino-2-phenylbutan-1-ol hydrochloride” is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . It is commonly used in research and development .


Synthesis Analysis

The synthesis of “2-Amino-2-phenylbutan-1-ol hydrochloride” involves esterification and amino-methylation of 2-amino-2-phenylbutyric acid, which is used as the raw material. This is then reduced into 2-(dimethylamino)-2-phenylbutyl alcohol . The reaction yield is higher than 80% .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-phenylbutan-1-ol hydrochloride” consists of a phenyl group attached to a butanol chain with an amino group .


Physical And Chemical Properties Analysis

“2-Amino-2-phenylbutan-1-ol hydrochloride” is a powder that is stored at room temperature . It has a melting point of 161-163°C .

Scientific Research Applications

Quantum Computational and Spectroscopic Studies

2-Amino-2-phenylbutan-1-ol hydrochloride and its derivatives have been analyzed through quantum computational methods and spectroscopic studies. Density Functional Theory (DFT) calculations, alongside FT-IR, FT-Raman, and UV-Visible spectroscopic analyses, have been utilized to understand the molecular geometry, vibrational frequencies, and optical properties of these compounds. These studies highlight their potential in nonlinear optical applications due to their significant hyperpolarizability, indicating potential uses in photonics and electronics. Molecular docking methods have also suggested their potential in drug identification, pointing towards biomedical applications (Raajaraman, Sheela, & Muthu, 2019).

Synthesis of β-Hydroxy-α-amino Acids

Research has shown that derivatives of 2-amino-2-phenylbutan-1-ol hydrochloride can be synthesized to produce β-hydroxy-α-amino acids, highlighting their importance in the synthesis of bioactive molecules and pharmaceuticals. This synthesis involves a series of transformations, including aminohydroxylation and diastereoselective reduction, emphasizing the compound's role in creating valuable chiral building blocks for drug development (Davies et al., 2013).

Enantioenriched Synthesis

Another application involves the enantioselective synthesis of protected trans-1,2-amino alcohols from 2-amino-2-phenylbutan-1-ol hydrochloride derivatives, showcasing the compound's utility in producing enantiopure substances. This process is crucial for creating compounds with specific pharmacological activities, as the stereochemistry of a molecule can significantly impact its interaction with biological targets (Birrell & Jacobsen, 2013).

Corrosion Inhibition

In the field of materials science, derivatives of 2-amino-2-phenylbutan-1-ol hydrochloride have been explored as corrosion inhibitors for mild steel in acidic environments. Such applications demonstrate the compound's potential in protecting industrial materials, contributing to its utility in chemical engineering and corrosion science (Erami et al., 2015).

Safety And Hazards

The safety information for “2-Amino-2-phenylbutan-1-ol hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and face thoroughly after handling (P264, P271), wearing protective gloves/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302+P352) .

properties

IUPAC Name

2-amino-2-phenylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-10(11,8-12)9-6-4-3-5-7-9;/h3-7,12H,2,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRRXTCIVABXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-phenylbutan-1-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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